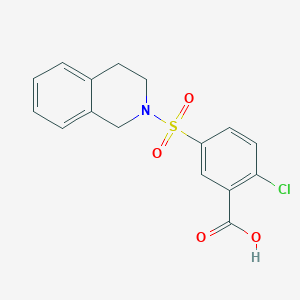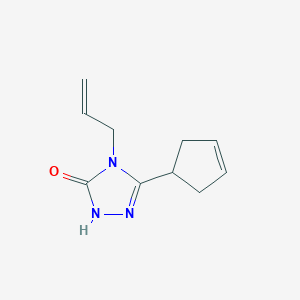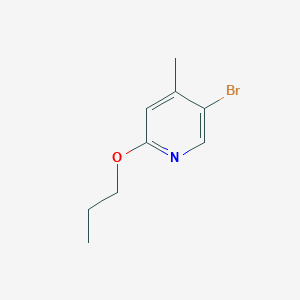
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted benzoic acid moiety and a tetrahydroisoquinoline sulfonyl group
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which this compound is a part of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
It is known that thiq based compounds can influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Sulfonyl Intermediate: This step involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline using a sulfonyl chloride reagent under basic conditions.
Chlorination of Benzoic Acid: The benzoic acid derivative is chlorinated at the 2-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated benzoic acid with the tetrahydroisoquinoline sulfonyl intermediate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives, while reduction can lead to the formation of dihydroisoquinoline compounds.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Various substituted benzoic acid derivatives.
Oxidation Products: Isoquinoline sulfonyl benzoic acids.
Reduction Products: Dihydroisoquinoline sulfonyl benzoic acids.
Hydrolysis Products: Sulfonic acid derivatives.
科学研究应用
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the design of chemical probes to study biological processes at the molecular level.
相似化合物的比较
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)aniline: Contains an aniline group, which may alter its reactivity and biological activity.
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide: The amide group can influence its solubility and interaction with biological targets.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
属性
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-15-6-5-13(9-14(15)16(19)20)23(21,22)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASRJZDHNXUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide](/img/structure/B2746739.png)


![1,7-dihexyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2746742.png)

![N-benzyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2746747.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2746748.png)


![1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746754.png)

![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)

